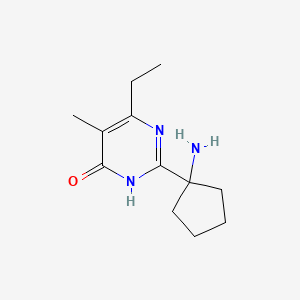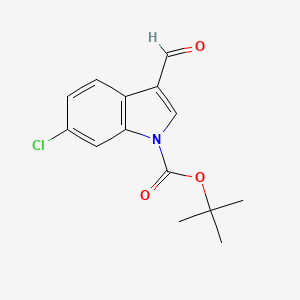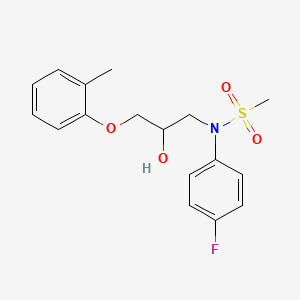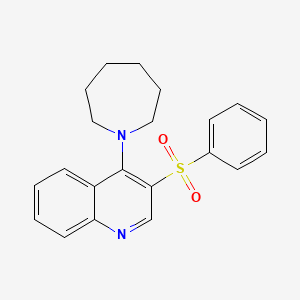
4-(氮杂环戊-1-基)-3-(苯磺酰基)喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 4-(Azepan-1-yl)-3-(benzenesulfonyl)quinoline is a nitrogen-containing heterocycle that is part of a broader class of quinoline derivatives. These compounds are of interest due to their potential applications in medicinal chemistry and material science. The quinoline moiety is a common scaffold in many pharmacologically active compounds, and the introduction of azepane and benzenesulfonyl groups can significantly alter the chemical and biological properties of these molecules.
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. For instance, the synthesis of 4-hydroxybenzo[h]quinolin-2-(1H)-one, a related quinoline compound, involves the cyclocondensation of 3-(naphthalen-1-ylamino)-3-oxopropanoic acid or N,N'-di(naphthalen-1-yl)malonamide, followed by coupling with diazotized p-substituted aniline derivatives . Another relevant synthesis approach for nitrogen heterocycles is the temperature-tunable synthesis of tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones and dihydro-1H-benzo[b]azepines from 2-aminobenzonitriles and donor-acceptor cyclopropanes mediated by SnCl4 . Additionally, a base-promoted, protection-free synthesis of functionalized quinolines via [4 + 2] cycloaddition of azadienes with internal alkynes has been reported . These methods highlight the versatility of synthetic approaches available for constructing complex quinoline derivatives.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a fused benzene and pyridine ring. The introduction of an azepane ring, which is a seven-membered saturated heterocycle, and a benzenesulfonyl group, would add to the complexity of the molecule, potentially affecting its electronic and steric properties. The tautomeric structures of azo compounds, which are related to quinoline derivatives, have been studied using 1H NMR spectroscopy, indicating the importance of solvent and substituent effects on the molecular structure .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including cycloadditions, ring expansions, and substitutions. For example, activated quinolines can undergo ring expansion with diazocarbonyl compounds to produce benzoazepines . The reactivity of these compounds can be influenced by the presence of electron-donating or electron-withdrawing groups, which can affect the regioselectivity and yield of the reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The solvent effects on the ultraviolet-visible absorption spectra of azo dyes derived from quinoline compounds have been studied, showing that different organic solvents can significantly impact the color of the dyes . The ionization constants (pKa) of these compounds have also been determined, providing insight into their acid-base properties . These properties are crucial for understanding the behavior of quinoline derivatives in various environments, which is essential for their application in different fields.
科学研究应用
癌症研究中的喹啉化合物
喹啉化合物具有杂环芳香族结构,其抗癌活性已得到广泛研究。它们作为合成具有显着医学益处的分子的母体化合物,包括抗癌特性。喹啉及其类似物通过抑制酪氨酸激酶、蛋白酶体、微管蛋白聚合和 DNA 修复机制等各种癌症药物靶标,表现出广泛的生物活性。喹啉的合成多功能性允许生成结构多样的衍生物,增强其抗癌应用潜力。这种结构多样性和靶向癌细胞生理不同方面的能力,突出了喹啉化合物在癌症药物开发和改进中的重要性 (Solomon & Lee, 2011)。
合成应用和方法
与目标结构相关的氮杂菲环已参与复杂杂环体系的合成。例如,活化的喹啉和异喹啉已经经历了环扩张,产生了新的苯并氮杂菲。这种转化展示了喹啉在构建更复杂且功能化的分子结构中的合成效用,突出了它们在开发新的合成方法中的作用 (Yadav et al., 2004)。
抗菌和酶抑制特性
最近对有效的碳酸酐酶抑制剂的结构特性的探索展示了带有环烷基氨基-1-羰基苯磺酰胺部分的化合物,该部分与目标化合物密切相关。这些研究揭示了对特定人类碳酸酐酶同工型的显着抑制作用,表明在设计新的同工型选择性抑制剂方面具有显着潜力。这项研究强调了喹啉衍生物在酶抑制和潜在治疗应用中的更广泛意义 (Buemi et al., 2019)。
结合特征和药理学表征
喹啉衍生物的结构修饰也因其对特定受体的结合亲和力和选择性而受到研究,例如 5-HT4 受体。这项研究证明了喹啉支架在开发选择性拮抗剂方面的重要性,这些拮抗剂与涉及各种生理和病理过程的受体有关。这些发现突出了喹啉衍生物在治疗由这些受体介导的疾病中的治疗潜力 (Hinschberger et al., 2003)。
属性
IUPAC Name |
4-(azepan-1-yl)-3-(benzenesulfonyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c24-26(25,17-10-4-3-5-11-17)20-16-22-19-13-7-6-12-18(19)21(20)23-14-8-1-2-9-15-23/h3-7,10-13,16H,1-2,8-9,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYKDMNCVKMAQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azepan-1-yl)-3-(benzenesulfonyl)quinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,4S,6S)-rel-2-Boc-6-hydroxy-2-azabicyclo[2.2.1]heptane](/img/no-structure.png)
![Ethyl 2-[(2-phenylacetyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2522563.png)
![2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2522565.png)
![9-(3-chlorophenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2522566.png)
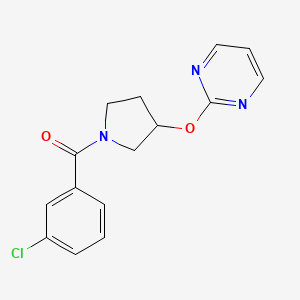
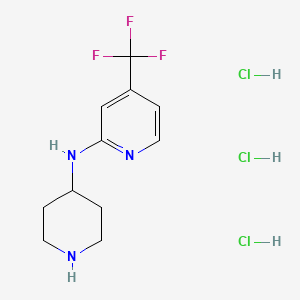

![2-(4-fluorophenoxy)-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2522573.png)

![Ethyl 2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetate](/img/structure/B2522576.png)
